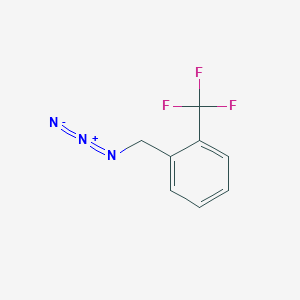
1-(Azidomethyl)-2-(trifluoromethyl)benzene
Descripción general
Descripción
1-(Azidomethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis and materials science, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
1-(Azidomethyl)-2-(trifluoromethyl)benzene primarily targets enzymes and proteins involved in radical reactions. The trifluoromethyl group is known for its ability to stabilize radical intermediates, making it a valuable moiety in radical chemistry . This compound is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to interact with specific biological targets.
Mode of Action
The compound interacts with its targets through radical mechanisms. The azidomethyl group can generate nitrogen gas upon decomposition, leading to the formation of reactive intermediates. These intermediates can then interact with the trifluoromethyl group, facilitating the formation of stable radical species. This interaction can result in the modification of the target proteins or enzymes, altering their activity and function .
Biochemical Pathways
This compound affects pathways involving radical intermediates. The formation of these intermediates can lead to the activation or inhibition of various biochemical pathways, depending on the specific targets involved. For example, the compound can influence oxidative stress pathways by generating reactive oxygen species (ROS), which can have downstream effects on cellular signaling and metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and increasing its bioavailability. The azidomethyl group can undergo metabolic transformations, leading to the formation of active metabolites. These properties collectively influence the compound’s distribution within the body and its overall pharmacokinetic profile .
Result of Action
At the molecular level, the action of this compound results in the formation of stable radical species that can modify target proteins and enzymes. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation. The compound’s ability to generate reactive intermediates also means it can induce oxidative stress, potentially leading to cell damage or apoptosis in certain contexts .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For instance, higher temperatures can accelerate the decomposition of the azidomethyl group, enhancing the formation of reactive intermediates. Similarly, the presence of other radical species can either synergize with or inhibit the compound’s action, depending on the specific interactions involved .
Análisis Bioquímico
Biochemical Properties
1-(Azidomethyl)-2-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. This compound interacts with various enzymes, proteins, and other biomolecules through radical mechanisms. For instance, it can participate in reactions involving carbon-centered radical intermediates, which are crucial in pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of covalent bonds or radical intermediates that can modify the activity of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The presence of the azidomethyl group allows for potential click chemistry applications, which can be used to label and track biomolecules within cells . Additionally, the trifluoromethyl group can affect the hydrophobicity and membrane permeability of the compound, thereby influencing its distribution and activity within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful for bioconjugation and labeling studies . The trifluoromethyl group, on the other hand, can modulate the electronic properties of the compound, affecting its binding affinity and specificity towards target enzymes and proteins. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound may undergo degradation, which can affect its efficacy and reliability in experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is crucial to determine the threshold levels at which the compound remains safe and effective for use in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems. The azidomethyl group can be metabolized through azide reduction pathways, while the trifluoromethyl group can undergo oxidative transformations . These metabolic processes can influence the overall activity and efficacy of the compound in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The trifluoromethyl group can enhance the compound’s hydrophobicity, facilitating its passage through cell membranes and its accumulation in lipid-rich environments . Additionally, the azidomethyl group can interact with transporters and binding proteins, affecting the localization and concentration of the compound within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . For example, the azidomethyl group can be used to label and track the compound within mitochondria or the endoplasmic reticulum, providing insights into its role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of a benzyl halide with sodium azide. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as Umemoto’s reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azidomethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: Reduction of the azide group can yield primary amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Nitrobenzene or benzyl nitrile derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Azidomethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioorthogonal chemistry techniques for labeling and imaging biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparación Con Compuestos Similares
- 1-(Azidomethyl)-3-(trifluoromethyl)benzene
- 1-(Azidomethyl)-4-(trifluoromethyl)benzene
- 1-(Azidomethyl)-2-(difluoromethyl)benzene
Comparison: 1-(Azidomethyl)-2-(trifluoromethyl)benzene is unique due to the specific positioning of the azidomethyl and trifluoromethyl groups on the benzene ring, which influences its reactivity and stability. Compared to its isomers, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and applications .
Propiedades
IUPAC Name |
1-(azidomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISKVNRGMSADDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582996 | |
| Record name | 1-(Azidomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823189-03-3 | |
| Record name | 1-(Azidomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
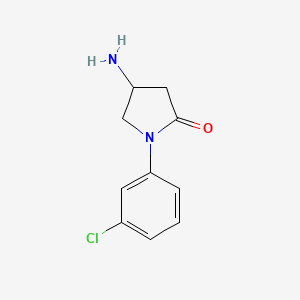
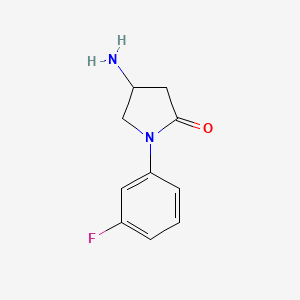

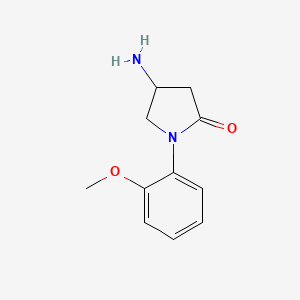
![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)
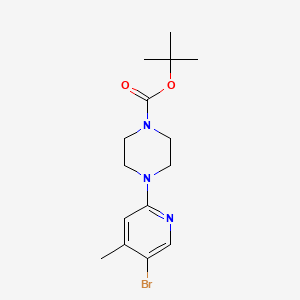

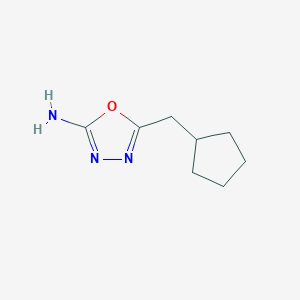

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)



